molecular formula C10H12Cl2N2S B7452114 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride

1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride

Cat. No.: B7452114
M. Wt: 263.19 g/mol
InChI Key: DUMIJPXFNWLYGA-UHFFFAOYSA-N
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Description

1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride is a chemical compound with a molecular formula of C11H12N2S This compound is characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a methanamine group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 4-bromoacetophenone with thiourea to form the thiazole ring. This intermediate is then subjected to a reductive amination process using formaldehyde and ammonium chloride to introduce the methanamine group. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine
  • (2-Phenyl-1,3-thiazol-5-yl)methanamine hydrochloride
  • 4-Phenyl-1,3-thiazole-2-amines

Uniqueness

1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methanamine group enhances its reactivity and potential for forming various derivatives .

Properties

IUPAC Name

[4-(1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMIJPXFNWLYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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